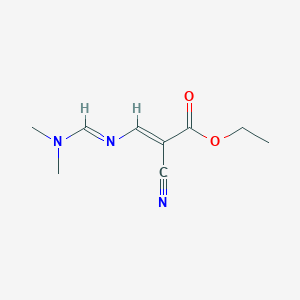![molecular formula C17H12F2N2O2S B11556065 (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556065.png)
(5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is a synthetic organic molecule belonging to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring fluorinated aromatic rings and a thiazolidinedione core, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
-
Formation of the Thiazolidinedione Core: : The thiazolidinedione core can be synthesized by the reaction of thiourea with chloroacetic acid under basic conditions to form 2-thioxo-4-thiazolidinone. This intermediate is then oxidized to yield 2,4-thiazolidinedione.
-
Benzylidene Formation: : The 2-fluorobenzylidene moiety is introduced via a Knoevenagel condensation reaction between 2-fluorobenzaldehyde and the thiazolidinedione core in the presence of a base such as piperidine.
-
Aminomethylation: : The final step involves the reaction of the intermediate with 3-fluoroaniline and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene double bond can yield the corresponding saturated derivative.
Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the benzylidene moiety.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of both electron-withdrawing fluorine atoms and the electron-rich thiazolidinedione core. It serves as a model compound for studying the effects of fluorination on chemical reactivity and stability.
Biology
Biologically, (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione exhibits potential anti-inflammatory and anticancer activities. It is investigated for its ability to inhibit key enzymes and signaling pathways involved in inflammation and cancer progression.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its structure-activity relationship (SAR) studies help in the design of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione involves interaction with molecular targets such as enzymes and receptors. The thiazolidinedione core is known to bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression involved in glucose and lipid metabolism. The fluorinated aromatic rings enhance binding affinity and specificity, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione with anti-inflammatory and antidiabetic effects.
Uniqueness
Compared to these similar compounds, (5Z)-5-(2-fluorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of fluorine atoms on both aromatic rings. This fluorination can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H12F2N2O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(5Z)-3-[(3-fluoroanilino)methyl]-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12F2N2O2S/c18-12-5-3-6-13(9-12)20-10-21-16(22)15(24-17(21)23)8-11-4-1-2-7-14(11)19/h1-9,20H,10H2/b15-8- |
InChI Key |
FQXFOUHFJPNCPM-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11555989.png)
![2-bromo-4-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11555990.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide](/img/structure/B11555994.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11555999.png)
![N-({N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11556010.png)


![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11556023.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11556026.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556037.png)
![N-(3-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11556045.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11556056.png)
![2-(4-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11556057.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11556062.png)
